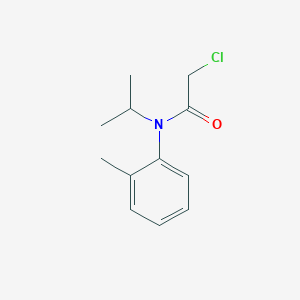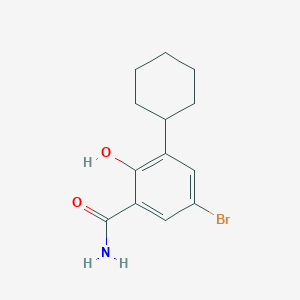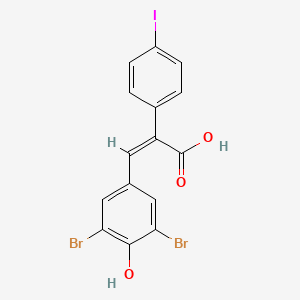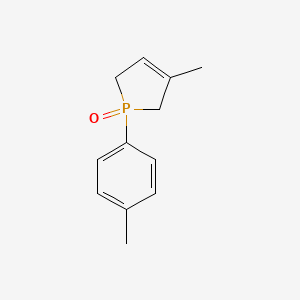
3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a heterocyclic compound that contains a phosphole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of 4-methylbenzaldehyde with a suitable phosphine reagent under controlled conditions. One common method involves the use of a Wittig reaction, where the phosphine reagent reacts with the aldehyde to form the desired phosphole compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphole-forming reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The phosphole ring can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phosphole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phosphole oxides.
Reduction: Corresponding phosphine derivatives.
Substitution: Various substituted phosphole derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as phosphole-based polymers and electronic materials.
作用機序
The mechanism of action of 3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The phosphole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
3-Methyl-1-(4-chlorophenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
3-Methyl-1-(4-methoxyphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring of 3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one imparts unique chemical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
特性
CAS番号 |
13829-65-7 |
|---|---|
分子式 |
C12H15OP |
分子量 |
206.22 g/mol |
IUPAC名 |
3-methyl-1-(4-methylphenyl)-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H15OP/c1-10-3-5-12(6-4-10)14(13)8-7-11(2)9-14/h3-7H,8-9H2,1-2H3 |
InChIキー |
JPDFJIRFZNFNMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CCP(=O)(C1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
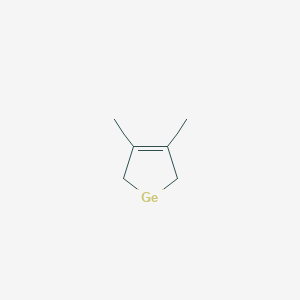
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
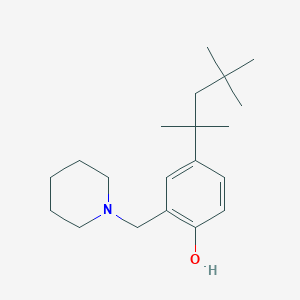
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
